molecular formula C8H11NO4S B1585597 5-Amino-2-ethoxybenzenesulfonic acid CAS No. 6375-02-6

5-Amino-2-ethoxybenzenesulfonic acid

Cat. No.: B1585597
CAS No.: 6375-02-6
M. Wt: 217.24 g/mol
InChI Key: INESHSIZOSSOEI-UHFFFAOYSA-N
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Description

5-Amino-2-ethoxybenzenesulfonic acid (CAS: 6375-02-6) is an aromatic sulfonic acid derivative with the molecular formula C₈H₁₁NO₄S. Its structure features:

  • A sulfonic acid (-SO₃H) group at the 1-position.
  • An ethoxy (-OCH₂CH₃) substituent at the 2-position.
  • An amino (-NH₂) group at the 5-position.

This compound is also known as 6-ethoxymetanilic acid or p-phenetidine-3-sulfonic acid . Its physicochemical properties, such as solubility in polar solvents and acidity (pKa ~1-2 for the sulfonic acid group), are influenced by the electron-donating ethoxy group and the electron-withdrawing sulfonic acid group.

Properties

IUPAC Name

5-amino-2-ethoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO4S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESHSIZOSSOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213183
Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6375-02-6
Record name 5-Amino-2-ethoxybenzenesulfonic acid
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Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Record name 5-Amino-2-ethoxybenzenesulfonic acid
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Record name 5-Amino-2-ethoxybenzenesulphonic acid
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Record name 5-amino-2-ethoxybenzenesulphonic acid
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Record name 5-AMINO-2-ETHOXYBENZENESULFONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethoxybenzenesulfonic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethoxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Iron powder, sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

5-Amino-2-ethoxybenzenesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Substituent Variations and Positional Isomers

Key structural analogs differ in substituent type, position, or additional functional groups:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
5-Amino-2-ethoxybenzenesulfonic acid -SO₃H (1), -OCH₂CH₃ (2), -NH₂ (5) C₈H₁₁NO₄S Pharmaceutical intermediates
5-Amino-2-phenylbenzenesulfonic acid Phenyl (-C₆H₅) at 2-position C₁₂H₁₁NO₃S Higher hydrophobicity; dye synthesis
2-Methyl-5-aminobenzenesulfonic acid Methyl (-CH₃) at 2-position C₇H₉NO₃S Lower solubility; sulfa drug precursor
5-Amino-2-fluorobenzenesulfonic acid Fluoro (-F) at 2-position C₆H₆FNO₃S Enhanced acidity (σ-para effect)
4-Amino-4′-nitrostilbene-2,2′-disulfonic acid Stilbene backbone with -NO₂ and -NH₂ groups C₁₄H₁₂N₂O₈S₂ Fluorescent probes; optical materials
3-Amino-4-hydroxybenzenesulfonic acid Hydroxy (-OH) at 4-position C₆H₇NO₄S High melting point (300°C); azo dyes

Positional Isomers :

  • 2-Amino-5-ethoxybenzenesulfonic acid (CAS: 6448-82-4) swaps the positions of the amino and ethoxy groups, altering electronic properties and reactivity .

Chemical Reactivity and Functional Group Effects

  • Electron-Donating Groups (e.g., ethoxy) : Increase electron density on the aromatic ring, reducing sulfonic acid acidity but enhancing solubility in polar solvents.
  • Electron-Withdrawing Groups (e.g., nitro, fluoro) : Increase sulfonic acid acidity (pKa ↓) and stabilize intermediates in electrophilic substitution reactions .
  • Hydrophobic Groups (e.g., phenyl, methyl): Reduce water solubility, favoring applications in non-polar matrices or lipid-soluble drug formulations .

Research Findings and Challenges

  • Synthetic Challenges: Ethylsulfonyl group introduction (e.g., in 3-amino-4-hydroxybenzenesulfonic acid derivatives) requires multi-step protection-deprotection strategies, reducing yield .
  • Crystallography : Stilbene derivatives are more amenable to single-crystal X-ray analysis due to planar structures, unlike flexible ethoxy analogs .
  • Thermal Stability: Hydroxy and amino substituents (e.g., 3-Amino-4-hydroxybenzenesulfonic acid) confer high thermal stability, making them suitable for high-temperature processes .

Biological Activity

5-Amino-2-ethoxybenzenesulfonic acid (AEBS) is a sulfonic acid derivative that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9H11NO4S
Molecular Weight: 217.25 g/mol
CAS Number: 118-88-7

AEBS features an amino group (-NH2), an ethoxy group (-OCH2CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. This unique structure contributes to its reactivity and potential biological interactions.

The biological activity of AEBS can be attributed to several mechanisms:

  • Enzyme Inhibition: The amino and sulfonic acid groups can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involving metabolic processes.
  • Receptor Binding: AEBS may bind to specific receptors or proteins, influencing cellular signaling pathways. This property is particularly relevant in pharmacological applications.
  • Antioxidant Activity: Preliminary studies suggest that AEBS may exhibit antioxidant properties, which could help mitigate oxidative stress in biological systems.

Antimicrobial Properties

Recent studies have indicated that AEBS possesses antimicrobial activity against various bacterial strains. A comparative study demonstrated that AEBS exhibited significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus12

These findings suggest that AEBS could be explored as a potential antimicrobial agent in clinical settings.

Cytotoxic Effects

AEBS has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays showed that AEBS induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 50 μM.

Concentration (μM)Cell Viability (%)
0100
2585
5065
10040

This dose-dependent response indicates that AEBS may have potential as an anticancer compound.

Case Studies

  • Study on Antimicrobial Efficacy: A study published in the Journal of Applied Microbiology assessed the efficacy of AEBS against pathogenic bacteria in food samples. The results highlighted its potential as a natural preservative due to its ability to inhibit bacterial growth without compromising food quality.
  • Cytotoxicity Assessment: Research conducted at a university laboratory examined the effects of AEBS on MCF-7 cells. The study concluded that AEBS could induce cell cycle arrest and apoptosis, suggesting its potential use in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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